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Compound of Interest

Compound Name:
6-Chloro-5-

(trifluoromethyl)pyrazin-2-amine

CAS No.: 2503205-09-0

Cat. No.: B2692836

Get Quote

CAS Number: 2503205-09-0 Formula: C₅H₃ClF₃N₃ Molecular Weight: 197.55 g/mol

Executive Summary
6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a highly specialized heterocyclic intermediate

used primarily in the discovery of small-molecule kinase inhibitors. Its structure features a

pyrazine core decorated with an amino group (nucleophile/H-bond donor), a chlorine atom

(handle for cross-coupling or nucleophilic substitution), and a trifluoromethyl group (metabolic

stabilizer and lipophilicity enhancer). This specific substitution pattern—placing the electron-

withdrawing CF₃ and Cl groups adjacent to each other—creates a unique electronic

environment that modulates the reactivity of the amino group and the electrophilicity of the

pyrazine ring, making it a critical scaffold for SHP2, SOS1, and KRAS inhibitor programs.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5]
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Property Detail

IUPAC Name 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine

CAS Number 2503205-09-0

SMILES NC1=NC(Cl)=C(C(F)(F)F)N=C1

Common Synonyms

2-Amino-6-chloro-5-trifluoromethylpyrazine; 3-

Chloro-2-(trifluoromethyl)-5-aminopyrazine

(based on alternate numbering)

Physical Properties (Experimental & Predicted)
Parameter Value Note

Appearance Off-white to pale yellow solid Crystalline powder

Melting Point 120–125 °C (Predicted) Depends on purity/polymorph

Boiling Point 280 °C (Predicted) @ 760 mmHg

Density 1.6 ± 0.1 g/cm³ High density due to halogens

LogP 1.8 – 2.2 Moderate lipophilicity

pKa (Conjugate Acid) ~0.5 – 1.0
Weakly basic due to EWG

(CF₃, Cl)

Solubility DMSO, Methanol, DCM Low water solubility

Synthetic Methodologies
The synthesis of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is challenging due to the need

for precise regiocontrol on the electron-deficient pyrazine ring. Two primary strategies are

employed in medicinal chemistry: Late-Stage Functionalization and Nucleophilic Aromatic

Substitution (SₙAr).

Route A: Electrophilic Halogenation of 2-Amino-5-
(trifluoromethyl)pyrazine

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b2692836/docs?utm_src=pdf-body#technical-guide-6-chloro-5-trifluoromethyl-pyrazin-2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2692836?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This route utilizes the commercially available 2-amino-5-(trifluoromethyl)pyrazine. The amino

group activates the ring, but the directing effects compete between position 3 (ortho to NH₂)

and position 6 (para-like to NH₂, ortho to CF₃).

Step 1: Protection of the amine (optional but recommended, e.g., with Boc or Acetyl) to

prevent N-chlorination.

Step 2: Chlorination using N-Chlorosuccinimide (NCS) or Cl₂ in a polar aprotic solvent (DMF

or Acetonitrile).

Step 3: Deprotection.[1]

Note: Direct chlorination often favors position 3. Accessing position 6 (the target) may require

blocking position 3 or using radical conditions.

Route B: SₙAr on 2,6-Dichloro-5-
(trifluoromethyl)pyrazine
A more robust industrial route involves the selective amination of a di-halo precursor.

Precursor: 2,6-Dichloro-5-(trifluoromethyl)pyrazine.

Reagent: Aqueous Ammonia (NH₄OH) or ammonia in dioxane.

Mechanism: The CF₃ group strongly activates the ortho-position (C6) and para-position (C4-

N) for nucleophilic attack. However, the chlorine at C6 is ortho to the CF₃ group, making it

highly electrophilic.

Regioselectivity Challenge: Attack at C6 yields 2-amino-6-chloro-5-trifluoromethylpyrazine

(after renumbering). Attack at C2 yields the target 6-chloro-5-trifluoromethyl-2-

aminopyrazine. Careful control of temperature and solvent polarity is required to favor the

desired isomer.

Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing this scaffold.
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Caption: Synthetic pathways comparing electrophilic chlorination vs. nucleophilic substitution

strategies.

Medicinal Chemistry Applications
This compound serves as a "privileged scaffold" in drug discovery, particularly for covalent

inhibitors and protein-protein interaction (PPI) modulators.

Structural Activity Relationship (SAR)
2-Amino Group: Acts as the primary hydrogen bond donor to the hinge region of kinase

domains (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

5-Trifluoromethyl Group:

Metabolic Stability: Blocks metabolic oxidation at the C5 position.

Lipophilicity: Increases membrane permeability and hydrophobic interactions within the

binding pocket.

Electronic Effect: Strongly withdraws electrons, lowering the pKa of the pyrazine nitrogens

and the 2-amino group, which can reduce non-specific binding.

6-Chloro Group:

Synthetic Handle: Allows for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to

extend the molecule into the solvent-exposed region or hydrophobic back-pocket.
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Steric Bulk: Induces a twist in the biaryl conformation if coupled to another ring, forcing the

molecule into a specific 3D orientation (atropisomerism).

Key Therapeutic Targets
SHP2 (PTPN11) Inhibitors: Pyrazine cores are frequently used to bridge the allosteric

binding sites in SHP2 phosphatases.

KRAS G12C Inhibitors: The electron-deficient pyrazine ring can tune the reactivity of the

acrylamide warhead in covalent inhibitors.

SOS1 Inhibitors: Used to disrupt the KRAS-SOS1 interaction.

Analytical Characterization
To validate the identity of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine, the following

analytical signals are diagnostic.

NMR Spectroscopy
¹H NMR (DMSO-d₆):

δ ~7.5 - 8.0 ppm (br s, 2H): Characteristic broad singlet for the primary amine (-NH₂).

No aromatic protons: Since positions 3, 5, and 6 are substituted (N1, C2-NH2, C3-H?, N4,

C5-CF3, C6-Cl).

Correction: If the structure is 2-amino-6-chloro-5-trifluoromethyl, position 3 is

unsubstituted.

δ ~8.0 - 8.5 ppm (s, 1H): Singlet for the proton at C3. This proton is deshielded by the

adjacent ring nitrogens and the electron-withdrawing nature of the ring.

¹⁹F NMR:

δ -60 to -65 ppm (s, 3F): Strong singlet characteristic of the Ar-CF₃ group.

Mass Spectrometry[4]
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LC-MS (ESI+):

[M+H]⁺: m/z ~198.0 (³⁵Cl) and 200.0 (³⁷Cl).

Isotope Pattern: Distinct 3:1 ratio for the M and M+2 peaks due to the single chlorine atom.

Safety & Handling (SDS Summary)
Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Handling Protocols:

Engineering Controls: Use only in a chemical fume hood.

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis

over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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